Ald-benzyl-amide-PEG3-propargyl
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Overview
Description
Ald-benzyl-amide-PEG3-propargyl is a heterobifunctional polyethylene glycol (PEG) derivative. It features a terminal alkyne functional group (-C≡CH) and is used extensively in bioconjugation and drug delivery applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ald-benzyl-amide-PEG3-propargyl involves the polymerization of ethylene oxide using a dibenzyl-protected amine functional initiator to prepare high purity amino-PEG-alcohol. Subsequent chain-end modification of the heterobifunctional PEG affords the desired compound . The carboxyl group of the bifunctional PEG is modified into a propargyl group, and other functional groups such as hydroxyl, carboxyl, mercapto, or hydrazide can be introduced .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale polymerization and modification processes. These methods ensure high purity and yield, making the compound suitable for various biomedical applications .
Chemical Reactions Analysis
Types of Reactions
Ald-benzyl-amide-PEG3-propargyl undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The terminal alkyne group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used click reaction.
Substitution Reactions: The propargylic unit can undergo nucleophilic substitution reactions, often catalyzed by Lewis acids or transition metals.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.
Lewis Acids: Such as BF3·Et2O, used in propargylic substitution reactions.
Major Products Formed
Triazoles: Formed from CuAAC reactions.
Substituted Propargyl Compounds: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Ald-benzyl-amide-PEG3-propargyl has a wide range of applications in scientific research:
Bioconjugation: The alkyne group serves as a versatile handle for attaching biomolecules like antibodies, peptides, and small molecules.
Drug Delivery: Used in the development of PEGylated liposomes and nanoparticles for targeted drug delivery.
PEGylation: Enhances the solubility, stability, and circulation time of drugs and proteins.
Mechanism of Action
The mechanism of action of Ald-benzyl-amide-PEG3-propargyl involves its terminal alkyne group, which participates in click chemistry reactions to form stable covalent bonds with azides. This allows for precise bioconjugation and targeted drug delivery . The propargylic unit can also undergo substitution reactions, providing a handle for further synthetic transformations .
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG: Another PEG derivative with a terminal alkyne group, used in similar applications.
Ald-CH2-PEG-propargyl: A related compound with a slightly different structure, also used in bioconjugation.
Uniqueness
Ald-benzyl-amide-PEG3-propargyl is unique due to its combination of a benzyl amide group and a propargyl group, which provides enhanced versatility in bioconjugation and drug delivery applications .
Properties
IUPAC Name |
4-formyl-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-2-8-21-10-12-23-13-11-22-9-7-18-17(20)16-5-3-15(14-19)4-6-16/h1,3-6,14H,7-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCUJQUKYIOADE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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